N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
Brand Name: Vulcanchem
CAS No.: 710322-81-9
VCID: VC6728502
InChI: InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15)
SMILES: CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C
Molecular Formula: C11H15N3O
Molecular Weight: 205.261

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide

CAS No.: 710322-81-9

Cat. No.: VC6728502

Molecular Formula: C11H15N3O

Molecular Weight: 205.261

* For research use only. Not for human or veterinary use.

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide - 710322-81-9

Specification

CAS No. 710322-81-9
Molecular Formula C11H15N3O
Molecular Weight 205.261
IUPAC Name N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15)
Standard InChI Key VCMQLZVEZWPHHH-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name, N-(5-ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide, reflects its core components:

  • Pyrazine backbone: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.

  • Substituents:

    • A vinyl (ethenyl) group (-CH=CH2_2) at position 5.

    • A pivalamide group (-NH-C(O)-C(CH3_3)3_3) at position 2 .

Molecular Formula and Weight

The molecular formula is deduced as C11_{11}H14_{14}N3_3O, with a calculated molecular weight of 204.25 g/mol. This aligns with the pivalamide moiety’s contribution (C5_5H9_9NO) and the substituted pyrazine ring (C4_4H3_3N2_2) plus the vinyl group (C2_2H3_3) .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H14_{14}N3_3O
Molecular Weight204.25 g/mol
Exact Mass204.1135 Da
Topological Polar Surface Area (TPSA)55.1 Ų
LogP (Octanol-Water)2.1 (estimated)

Synthetic Pathways and Intermediate Design

While direct literature on the synthesis of N-(5-ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide is limited, analogous methodologies from pyrrolo[3,2-d]pyrimidine antifolates provide a blueprint .

Key Synthetic Strategies

  • Pyrazine Functionalization:

    • Introduction of the vinyl group at position 5 via Heck coupling or palladium-catalyzed cross-coupling using 5-bromo-2-aminopyrazine and ethylene .

    • Protection of the amino group at position 2 using pivaloyl chloride under basic conditions to form the pivalamide .

  • Intermediate Isolation:

    • Analogous to Scheme 1 in , the protected intermediate N-(5-bromo-2-pyrazinyl)-2,2-dimethyl-propanamide could undergo vinylation to yield the target compound.

Table 2: Hypothetical Reaction Steps

StepReactionReagents/Conditions
1Amino ProtectionPivaloyl chloride, base (e.g., Et3_3N), DCM, 0°C → RT
2Vinyl Group IntroductionEthylene, Pd(OAc)2_2, PPh3_3, K2_2CO3_3, DMF, 80°C
3Deprotection (if needed)NaOH/MeOH, reflux

Physicochemical and Spectroscopic Data

Spectral Signatures

  • 1^1H NMR (Predicted):

    • Pyrazine protons: δ 8.5–9.0 ppm (aromatic).

    • Vinyl protons: δ 5.2–5.8 ppm (CH2_2=CH2_2, coupling constant J=1016J = 10–16 Hz).

    • Pivalamide methyl groups: δ 1.2 ppm (singlet).

  • IR (Key Bands):

    • Amide C=O stretch: ~1650 cm1^{-1}.

    • N-H stretch: ~3300 cm1^{-1}.

Solubility and Stability

  • Solubility: Limited aqueous solubility due to the hydrophobic pivalamide group; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the amide bond .

Challenges in Characterization and Future Directions

  • Synthetic Optimization: Current hypothetical routes require validation, particularly in minimizing side reactions during vinylation.

  • Biological Profiling: Prioritize in vitro assays to evaluate enzyme inhibition or cytotoxicity.

  • Computational Modeling: Density Functional Theory (DFT) studies could predict reactivity and guide derivative synthesis.

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